1-[5-(Aminomethyl)furan-3-yl]ethan-1-one hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(Aminomethyl)furan-3-yl]ethan-1-one hydrochloride typically involves the reaction of furan derivatives with appropriate aminomethylating agents. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Cold-chain transportation is often employed to maintain the stability of the compound during distribution .
Chemical Reactions Analysis
Types of Reactions: 1-[5-(Aminomethyl)furan-3-yl]ethan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-based carboxylic acids, while reduction could produce corresponding alcohols .
Scientific Research Applications
1-[5-(Aminomethyl)furan-3-yl]ethan-1-one hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1-[5-(Aminomethyl)furan-3-yl]ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
2-(Furan-3-yl)ethanamine hydrochloride: Shares a similar furan ring structure but differs in the position of the aminomethyl group.
1-(3-Furanyl)methanamine hydrochloride: Another furan derivative with a different substitution pattern.
Uniqueness: 1-[5-(Aminomethyl)furan-3-yl]ethan-1-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H10ClNO2 |
---|---|
Molecular Weight |
175.61 g/mol |
IUPAC Name |
1-[5-(aminomethyl)furan-3-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C7H9NO2.ClH/c1-5(9)6-2-7(3-8)10-4-6;/h2,4H,3,8H2,1H3;1H |
InChI Key |
ORAPDNFBVBJIAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=COC(=C1)CN.Cl |
Origin of Product |
United States |
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